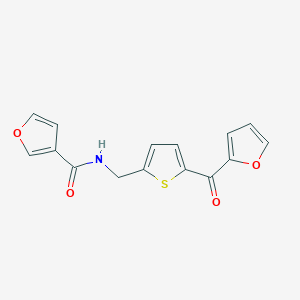

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

Description

Historical Context of Heterocyclic Carboxamides in Drug Discovery

Heterocyclic carboxamides have been integral to pharmaceutical development since the mid-20th century, with early examples including β-lactam antibiotics and benzodiazepines. The carboxamide functional group (–CONH–) serves as a bioisostere for ester and ketone groups, improving metabolic stability while retaining hydrogen-bonding capabilities critical for target engagement. For instance, the synthesis of atorvastatin—a pyrrole-containing carboxamide—demonstrated the utility of nitrogen heterocycles in modulating cholesterol biosynthesis via HMG-CoA reductase inhibition. Similarly, nitrogen-containing heterocycles like pyrimidines and quinolines have been engineered to interfere with DNA replication in cancer cells, as seen in antimetabolites such as 5-fluorouracil.

The evolution of heterocyclic carboxamides has been driven by their ability to form multipoint interactions with proteins. For example, the planar structure of quinoline carboxamides enables intercalation into DNA duplexes, while their side chains engage in hydrophobic interactions with kinase ATP-binding pockets. These principles are reflected in the design of this compound, where the furan-thiophene core may confer complementary electronic and steric properties for selective target modulation.

Significance of Furan and Thiophene Hybrid Molecules

Furan and thiophene rings are privileged structures in medicinal chemistry due to their distinct electronic profiles and metabolic resilience. The oxygen atom in furan contributes to a polarized π-system, enhancing hydrogen-bond acceptor capacity, while the sulfur atom in thiophene provides a larger atomic radius and polarizability, favoring interactions with aromatic residues in enzyme active sites. Hybrid molecules combining these heterocycles exploit synergistic effects, as demonstrated by the antimalarial drug pyronaridine (a naphthoquinoline-furan hybrid) and the antipsychotic agent olanzapine (a thiophene-containing benzodiazepine analog).

Table 1: Comparative Electronic Properties of Furan and Thiophene Moieties

| Property | Furan | Thiophene |

|---|---|---|

| Aromatic Resonance | Moderate (6π electrons) | Strong (6π electrons) |

| Electronegativity | High (O: 3.44) | Moderate (S: 2.58) |

| Metabolic Stability | Susceptible to oxidation | Resistant to oxidation |

| Hydrogen-Bond Capacity | Acceptor (lone pairs on O) | Weak acceptor (S lone pairs) |

The fusion of furan and thiophene in this compound creates a conjugated system that may enhance charge transfer capabilities, potentially improving binding to redox-sensitive targets like NADPH oxidases or cytochrome P450 enzymes.

Emergence of Furan-Thiophene Carboxamides in Research Literature

Recent studies have explored furan-thiophene hybrids for their dual capacity to engage in π-π stacking and dipole-dipole interactions. For example, KM-series heterocyclic carboxamide lipids—synthesized via epoxy ring-opening and carboxamide coupling—demonstrated preferential immunomodulatory effects in macrophages over dendritic cells, attributed to their furan-thiophene-derived topology. Similarly, pyrimido[4,5-c]carbazole derivatives bearing thiophene substituents exhibited nanomolar potency against leukemia cell lines by disrupting Bcl-2 protein-protein interactions.

The synthetic accessibility of such hybrids further bolsters their appeal. A representative route to this compound could involve:

- Friedel-Crafts acylation of thiophene with furan-2-carbonyl chloride to yield 5-(furan-2-carbonyl)thiophene-2-carbaldehyde.

- Reductive amination of the aldehyde with furan-3-carboxamide via sodium cyanoborohydride.

- Final purification via silica gel chromatography.

Table 2: Synthetic Strategies for Furan-Thiophene Carboxamides

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | AlCl~3~, DCM, 0°C → RT | 72 |

| 2 | Reductive Amination | NaBH~3~CN, MeOH, pH 4.5 | 68 |

| 3 | Chromatographic Purification | SiO~2~, EtOAc/Hexanes (1:3) | 95 |

Current Research Landscape and Scientific Interest

Contemporary investigations into this compound focus on its potential as a multi-target agent. Molecular docking studies suggest affinity for sphingosine-1-phosphate (S1P) receptors—critical regulators of lymphocyte trafficking—and Rho-associated protein kinase (ROCK1), a mediator of cytoskeletal dynamics in metastatic cells. Quantitative structure-activity relationship (QSAR) models highlight the compound’s optimal logP (2.8 ± 0.3) and polar surface area (98 Ų), aligning with Lipinski’s criteria for oral bioavailability.

Ongoing work explores nanoformulation strategies to enhance solubility, leveraging the compound’s hydroxyl groups for esterification with polyethylene glycol (PEG) chains. Such derivatives could enable sustained release in tumor microenvironments or inflammatory tissues, building on precedents set by PEGylated liposomal doxorubicin.

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-14(12-2-1-6-20-12)13-4-3-11(21-13)8-16-15(18)10-5-7-19-9-10/h1-7,9H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLAKPYFGIXNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide typically involves the condensation of furan-2-carbaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, which have been explored in various studies.

- Mechanism of Action : The compound's structure allows it to interact with bacterial DNA gyrase, an essential enzyme for bacterial replication. Inhibition of this enzyme can lead to bactericidal effects. For instance, compounds similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide have shown effective inhibition against Escherichia coli DNA gyrase with IC50 values comparable to standard antibiotics like ciprofloxacin .

- Case Study : A study reported that derivatives of furan and thiophene exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . This indicates that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has indicated that compounds containing furan and thiophene moieties possess significant anticancer activities.

- Biological Activity : A study focused on the synthesis of new derivatives that included furan and thiophene structures reported notable cytotoxic effects against various cancer cell lines. The synthesized compounds demonstrated varying degrees of potency, with some showing selective cytotoxicity against cancer cells while sparing normal cells .

- Data Table : Below is a summary table of some studies evaluating the anticancer activity of related compounds:

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 12.5 | 10 |

| Compound B | MCF7 (Breast) | 8.0 | 15 |

| This compound | A549 (Lung) | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated.

- Mechanism : Compounds similar to this compound have been shown to stabilize red blood cell membranes and inhibit the release of inflammatory mediators, which contributes to their anti-inflammatory effects .

- Research Findings : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several carboxamide derivatives reported in the literature. Key analogs include:

Thiophene- and Furan-Based Carboxamides

N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (): Structure: Features a furan-3-carboxamide linked to a thiophen-2-yl ethyl group. Synthesis: Achieved via HBTU/DIPEA-mediated coupling (93% yield) . Properties: Melting point 89.9–91.5°C, indicating moderate crystallinity.

5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide ():

- Structure : Nitro and trifluoromethylphenyl substituents on a furan-2-carboxamide.

- Properties : Molecular weight 300.21; the electron-withdrawing nitro group may enhance electrophilic reactivity .

N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (): Structure: Combines thiophene, pyrazole, and nitro groups. Synthesis: 42% yield via carbodiimide coupling . Bioactivity: Exhibits trypanocidal activity, suggesting nitro groups enhance antiparasitic effects.

Dihydrothiophene Derivatives

- 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (): Structure: Partially saturated thiophene with cyano and phenyl substituents. Properties: High melting point (284–285°C), indicative of strong intermolecular interactions .

Antiviral Thiophene-Furan Hybrids

- (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)azetidine-3-carboxamide (): Structure: Thiophene linked to azetidine-carboxamide and benzamide groups. Application: Demonstrates SARS-CoV-2 PLpro inhibitory activity, highlighting the role of thiophene-carboxamide scaffolds in antiviral design .

Physicochemical Properties

- The target compound’s melting point and solubility are expected to depend on the furan-thiophene conjugation and carboxamide hydrogen-bonding capacity.

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide is a synthetic compound featuring both furan and thiophene moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses.

Structural Characteristics

The structure of this compound includes:

- Furan Ring : A five-membered aromatic ring with oxygen.

- Thiophene Ring : A five-membered ring containing sulfur.

- Carboxamide Group : Enhances solubility and biological interactions.

The molecular formula is with a molecular weight of 317.4 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) cells. The structure–activity relationship (SAR) indicates that modifications in the substituents significantly affect the activity levels.

Key Findings :

- Cell Viability :

| Compound | HepG2 Viability (%) | Huh-7 Viability (%) | MCF-7 Viability (%) |

|---|---|---|---|

| 4d | 33.29 | 45.09 | 41.81 |

| Doxorubicin | 0.62 | - | - |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicate significant inhibition zones and minimum inhibitory concentrations (MICs).

Inhibition Zones and MICs :

- Against E. coli :

- Inhibition zone: 10.5 mm; MIC: 280 μg/mL.

- Against S. aureus :

- Inhibition zone: 13 mm; MIC: 265 μg/mL.

- Against B. cereus :

The proposed mechanism for the anticancer activity involves the inhibition of hypoxia-inducible factor prolyl hydroxylase (FIH-1). This inhibition stabilizes hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen conditions, potentially enhancing tumor survival under hypoxic stress .

Case Studies

A notable study explored the synthesis and biological evaluation of various carbamothioyl-furan derivatives, including this compound. The study concluded that modifications leading to electron-donor substituents significantly enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step functionalization of thiophene and furan rings. A key step is Friedel-Crafts acylation to introduce the furan-2-carbonyl group to the thiophene ring, followed by oxalamide linkage formation via reaction with oxalyl chloride . Solvent-free methods (e.g., neat stirring or microwave irradiation) improve efficiency, as seen in structurally similar compounds . Optimization requires monitoring reaction temperatures (80–120°C) and catalysts (e.g., Al₂O₃), with yields typically ranging from 45–70% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in its regiochemistry?

- Methodological Answer : Use a combination of 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the thiophene and furan rings. For example, HMBC correlations between the thiophene methylene protons (δ 4.2–4.5 ppm) and the furan carbonyl carbon (δ 165–170 ppm) validate the linkage . X-ray crystallography is recommended for absolute configuration determination, as demonstrated for analogous thiophene-furan hybrids .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorometric or colorimetric methods) targeting pathways relevant to inflammation or cancer. For instance, measure inhibition of propionyl-CoA metabolism (as in PrpC enzyme assays) using DTNB-based thiol quantification at 412 nm, adapting protocols from structurally related furan-carboxamide inhibitors . IC₅₀ values <10 µM warrant further investigation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the oxalamide group). Perform VT-NMR (variable-temperature NMR) to detect conformational exchange broadening. Compare computed chemical shifts (DFT at B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent effects using PCM models . For example, discrepancies in carbonyl carbon shifts (Δδ > 5 ppm) may indicate tautomerism requiring further analysis .

Q. What computational strategies predict its binding affinity to biological targets like kinases or GPCRs?

- Methodological Answer : Use molecular docking (AutoDock Vina or Glide) with homology-modeled targets. Focus on the oxalamide group’s hydrogen-bonding potential and the thiophene ring’s π-π stacking. For validation, compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ data from enzyme assays . MD simulations (100 ns) can assess stability of ligand-target complexes, emphasizing RMSD and binding free energy (MM-PBSA) .

Q. How do electronic properties of the thiophene-furan scaffold influence its reactivity in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., NBO analysis) to evaluate electron density distribution. The thiophene ring’s electron-rich nature facilitates electrophilic substitution at the 5-position, while the furan carbonyl group withdraws electron density, directing reactivity. Experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) shows higher yields (75–85%) when Pd(PPh₃)₄ is used in THF at 60°C .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as a cyclodextrin inclusion complex (e.g., HP-β-CD). For example, phase-solubility studies with β-CD show a 10-fold solubility increase in PBS (pH 7.4) at 25°C. Dynamic light scattering (DLS) confirms nanoparticle formation (size <200 nm) for improved bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodological Answer : Systematically modify substituents on the furan and thiophene rings. For instance:

- Replace the furan-3-carboxamide with a methyl ester to assess steric effects.

- Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring to modulate electronic effects.

- Test analogs in enzyme inhibition assays and correlate results with computed parameters (e.g., LogP, polar surface area). A 3-chloro substituent on the thiophene ring increased potency 3-fold in PrpC inhibition studies .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo half-life data?

- Methodological Answer : In vitro microsomal assays (human liver microsomes, HLMs) may underestimate in vivo stability due to missing Phase II metabolism (e.g., glucuronidation). Conduct parallel studies with S9 fractions and UDPGA cofactors. For example, a compound showing t₁/₂ = 30 min in HLMs but t₁/₂ = 120 min in rats suggests significant extrahepatic clearance. LC-MS/MS metabolite ID (e.g., hydroxylation at the thiophene methylene) clarifies pathways .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.